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Compound of Interest

Compound Name: Viniferol D

Cat. No.: B1151625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental

protocols essential for the identification and characterization of Viniferol D, a significant

stilbenetrimer. The information presented herein is curated for researchers and professionals

engaged in natural product chemistry, pharmacology, and drug development, offering a core

resource for the verification of this bioactive compound.

Core Spectroscopic Data
The structural elucidation of Viniferol D relies primarily on Nuclear Magnetic Resonance

(NMR) and Mass Spectrometry (MS). The following tables summarize the quantitative data

crucial for its identification.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Viniferol
D
The following data was obtained in Acetone-d₆ at 400 MHz for ¹H NMR and 100 MHz for ¹³C

NMR. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are

in Hertz (Hz).
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Position
¹H Chemical Shift (δ),
Multiplicity (J in Hz)

¹³C Chemical Shift (δ)

Unit A

2a, 6a 7.23 (d, 8.8) 130.4

3a, 5a 6.78 (d, 8.8) 115.5

7a 6.02 (d, 2.9) 93.3

8a 4.27 (d, 2.9) 59.9

9a 158.8

10a, 14a 6.41 (d, 2.2) 106.8

11a 160.0

12a 6.11 (t, 2.2) 95.8

13a 160.0

Unit B

2b, 6b 7.03 (d, 8.8) 129.0

3b, 5b 6.58 (d, 8.8) 114.9

7b 5.12 (br s) 51.5

8b 4.18 (d, 11.7) 55.4

9b 126.7

10b, 14b 6.30 (d, 2.2) 106.9

11b 159.2

12b 6.25 (t, 2.2) 95.9

13b 159.2

Unit C

2c, 6c 6.75 (d, 8.8) 132.0

3c, 5c 6.61 (d, 8.8) 115.1
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7c 4.30 (d, 9.9) 52.8

8c 2.87 (dd, 11.7, 9.9) 48.7

9c 130.4

10c, 14c 5.99 (s) 101.9

11c 158.9

12c 106.8

13c 158.9

Data sourced from the original publication by Takaya et al.[1]

Table 2: Mass Spectrometry Data for Viniferol D

Technique
Ionization
Mode

Mass-to-
Charge Ratio
(m/z)

Formula Interpretation

High-Resolution

FAB-MS
Positive 677.2074 [M+H]⁺ C₄₂H₃₃O₉

Protonated

molecular ion

The molecular formula was determined as C₄₂H₃₂O₉.[1]

Experimental Protocols
The following methodologies are based on the original isolation and characterization of

Viniferol D from the stems of Vitis vinifera 'Kyohou'.[1]

Isolation of Viniferol D
Extraction: The dried stems of Vitis vinifera 'Kyohou' were extracted with methanol.

Solvent Partitioning: The methanol extract was partitioned between ethyl acetate and water.

The ethyl acetate soluble fraction was retained.
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Chromatographic Separation: The ethyl acetate fraction was subjected to a series of column

chromatography steps to isolate Viniferol D.

Initial Chromatography: Separation on a reversed-phase silica gel (C-8) column.

Size-Exclusion Chromatography: Further purification using a Sephadex LH-20 column.

Preparative Thin-Layer Chromatography (TLC): Final purification was achieved using

preparative TLC.

Spectroscopic Analysis
NMR Spectroscopy:

Instrument: A 400 MHz NMR spectrometer.

Solvent: Acetone-d₆ was used for acquiring the final spectra for structural elucidation.

Methanol-d₄ was also used for initial characterization.

Experiments: ¹H NMR, ¹³C NMR, COSY, and HMBC experiments were conducted to

determine the structure and assign all proton and carbon signals.

Mass Spectrometry:

Instrument: A high-resolution fast atom bombardment mass spectrometer (HR-FAB-MS).

Matrix: A suitable matrix was used for the FAB ionization process.

Analysis: The instrument was operated in positive ion mode to determine the accurate

mass of the protonated molecular ion, which was used to deduce the molecular formula.

Logical Workflow for Identification
The following diagram illustrates the systematic workflow for the identification and

characterization of a natural product like Viniferol D.
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Figure 1: Workflow for the Identification of Viniferol D.
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This comprehensive guide provides the essential spectroscopic data and methodologies for the

unambiguous identification of Viniferol D. The detailed NMR and MS data, coupled with the

described experimental protocols, serve as a foundational reference for researchers in the field

of natural product chemistry and drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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